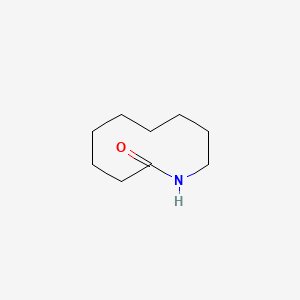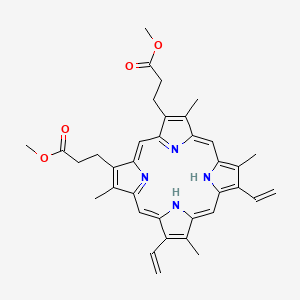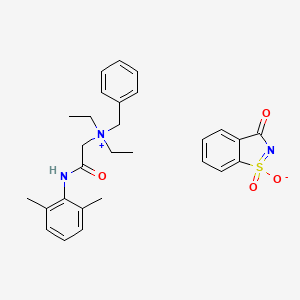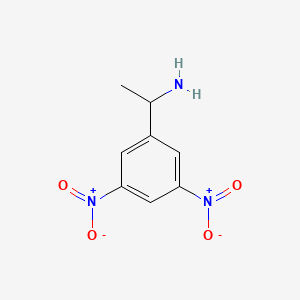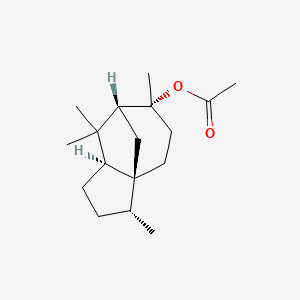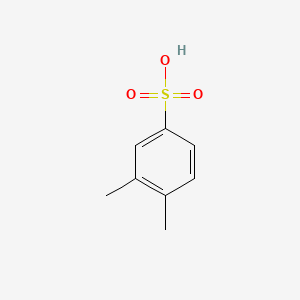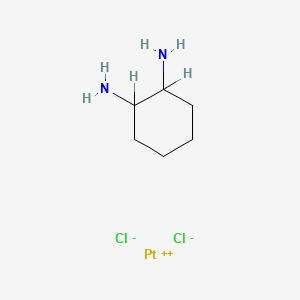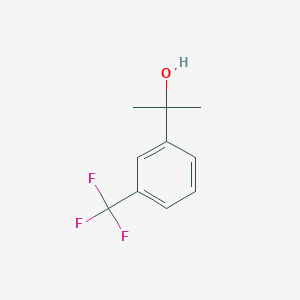
2-(3-(Trifluoromethyl)phenyl)propan-2-ol
Übersicht
Beschreibung
“2-(3-(Trifluoromethyl)phenyl)propan-2-ol” is a chemical compound with the CAS Number: 618-11-1. It has a molecular weight of 204.19 and its IUPAC name is 2-[3-(trifluoromethyl)phenyl]-2-propanol . It is stored at room temperature and has a purity of 95%. It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(3-(Trifluoromethyl)phenyl)propan-2-ol” is 1S/C10H11F3O/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6,14H,1-2H3 . This indicates that the compound has 10 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“2-(3-(Trifluoromethyl)phenyl)propan-2-ol” has a melting point of 32-33 degrees Celsius . It is a liquid at room temperature . More specific physical and chemical properties such as its boiling point, density, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Stereocontrolled Access to Trifluoro Epoxypropane
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to 2-(3-(Trifluoromethyl)phenyl)propan-2-ol, has been used in stereocontrolled synthesis. It was prepared in high enantiomeric purity through lipase-mediated kinetic resolution. This alcohol was then converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing its utility in producing valuable chemical intermediates (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Cholesteryl Ester Transfer Protein Inhibitor
A multi-step synthetic process utilized 2-(trifluoromethyl)oxirane to produce (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol. This compound acts as a potent inhibitor of cholesteryl ester transfer protein (CETP), demonstrating the significance of trifluoromethyl compounds in medicinal chemistry (Li et al., 2010).
Phthalocyanine Synthesis for Electrochemical Applications
3-(4-{[3-(Trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol was synthesized and used to create novel phthalocyanines with peripheral positions. These phthalocyanines demonstrated properties conducive to electrochemical technologies, highlighting the role of trifluoromethyl compounds in developing advanced materials (Kamiloğlu et al., 2018).
Synthesis of Hexafluoro Propan-2-ols
Various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, similar to 2-(3-(Trifluoromethyl)phenyl)propan-2-ol, were synthesized starting from carboxylic acid derivatives. This process illustratesthe adaptability of trifluoromethyl compounds in synthesizing fluorinated alcohols, which are valuable in various chemical applications (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).
Lipase-Catalyzed Resolution in Sesquiterpene Synthesis
2-(3-(Trifluoromethyl)phenyl)propan-2-ol derivatives underwent highly enantioselective resolution processes for synthesizing chiral building blocks in sesquiterpene production. This demonstrates the compound's application in producing natural and unnatural sesquiterpenes with high enantiopurity, crucial for pharmaceutical and chemical industries (Shafioul & Cheong, 2012).
Trifluoromethyl Groups in Miscibility Studies
The physicochemical properties of 1,1,1-trifluoropropan-2-ol, a compound structurally related to 2-(3-(Trifluoromethyl)phenyl)propan-2-ol, were studied to understand the influence of trifluoromethyl groups on miscibility with water. This research offers insights into the behavior of fluorinated compounds in aqueous solutions, relevant in materials science and solvent applications (Fioroni, Burger, Mark, & Roccatano, 2003).
Kinetic Resolution for Synthesizing Enantiopure Compounds
The kinetic resolution of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol and related compounds by lipase catalysis played a significant role in synthesizing enantiopure chemicals. This approach is vital in asymmetric synthesis, often required in pharmaceutical manufacturing (Shimizu et al., 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCYRUWKGJHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618-11-1 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



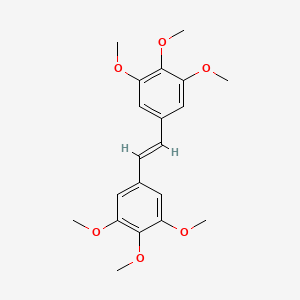
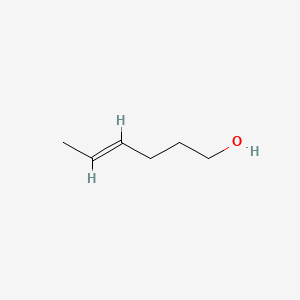
![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/no-structure.png)
